4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at the 4-position and a methoxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of a pyrazolo[1,5-a]pyridine precursor. One common method includes the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate in dimethylformamide (DMF) at 20-30°C for 8 hours, followed by heating to 50-60°C for 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-methoxypyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, contributing to our understanding of biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Similar structure but with the bromine atom at the 6-position.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a different substitution pattern on the pyrazolo[1,5-a]pyridine core.
Uniqueness
4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-5-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3 |
InChI Key |
WVIAMBYANNECGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=NN2C=C1)Br |
Origin of Product |
United States |
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